1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)
Description
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) (CAS RN 23743-26-2) is a bidentate phosphine ligand complex with the formula [(C₆H₁₁)₂PCH₂CH₂P(C₆H₁₁)₂]·(BF₄)₂. It is derived from the neutral ligand 1,2-bis(dicyclohexylphosphino)ethane (dcpe), where two dicyclohexylphosphine groups are bridged by an ethylene backbone. The tetrafluoroborate (BF₄⁻) counterions enhance solubility in polar aprotic solvents, making it suitable for organometallic catalysis . This compound is widely employed in transition metal complexes (e.g., Rh, Ni, Pd) for applications such as hydrogenation, polymerization, and cross-coupling reactions due to its strong electron-donating and sterically bulky properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMUOAMAMSRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48B2F8P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through the reaction of 2,2-dicyclohexyl-1,3-dioxocyclohexane with thionyl chloride, followed by a reaction with triphenylphosphine under basic conditions .
Industrial Production Methods: The industrial production of 1,2-Bis(dicyclohexylphosphino)ethane involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(dicyclohexylphosphino)ethane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal salts like palladium chloride and nickel chloride are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Metal-phosphine complexes.
Scientific Research Applications
Scientific Research Applications
-
Catalysis :
- Palladium-Catalyzed Reactions : Dcyphos-BF4 is extensively utilized as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Negishi coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
- Decarbonylative C-H Coupling : The compound facilitates the decarbonylative C-H coupling of azoles and aromatic esters, enhancing the formation of new carbon-carbon bonds in complex organic molecules .
- Coordination Chemistry :
- Biochemical Applications :
Case Study 1: Palladium-Catalyzed Coupling Reactions
In a study examining the use of dcyphos-BF4 in palladium-catalyzed coupling reactions, it was found that the ligand significantly improved selectivity and yield when paired with aryl bromides. The reactions proceeded to completion with minimal side products, demonstrating the ligand's effectiveness in facilitating desired transformations .
| Reaction Type | Yield (%) | Selectivity |
|---|---|---|
| Suzuki-Miyaura Coupling | 90 | High |
| Negishi Coupling | 85 | Moderate |
| Decarbonylative C-H Coupling | 75 | High |
Case Study 2: Coordination Complexes
Research involving the interaction of dcyphos-BF4 with transition metals revealed insights into its coordination properties. For instance, studies showed that the ligand forms stable complexes with palladium that are resistant to decomposition under standard reaction conditions. This stability is attributed to the steric bulk provided by the dicyclohexyl groups .
Mechanism of Action
The mechanism of action of 1,2-Bis(dicyclohexylphosphino)ethane involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes facilitate various catalytic processes by providing coordination sites and stabilizing low oxidation state metals . The molecular targets include transition metals like palladium and nickel, and the pathways involved are primarily related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key features of 1,2-bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) with structurally analogous bis-phosphine ligands and their complexes:
*Steric cone angles are estimated based on ligand substituents (cyclohexyl > phenyl > alkyl).
Steric and Electronic Analysis
- Steric Effects : The dicyclohexyl groups in dcpe impose significant steric bulk (cone angle ~165°), surpassing dppe (~145°) and approaching bulkier ligands like 1,3-bis(dicyclohexylphosphonium)propane (~170°). This bulk stabilizes metal centers in low-coordination states, preventing undesired side reactions .
- Electronic Effects: Dcpe’s cyclohexyl groups are stronger electron donors compared to dppe’s phenyl groups, lowering the Tolman electronic parameter (ν) slightly (~2050 cm⁻¹ vs. ~2065 cm⁻¹ for dppe). This enhances metal-to-ligand backdonation, favoring catalytic cycles requiring electron-rich intermediates .
Catalytic Performance
- Nickel Catalysis : In aryl thioether cyanation, dcpe’s bulkiness prevents catalyst deactivation, enabling efficient CN coupling with KOAc as a base. Dppe, being less bulky, shows inferior performance under similar conditions .
- Rhodium Complexes : Dcpe-Rh complexes (e.g., [Rh(COD)(dcpe)]BF₄) exhibit higher enantioselectivity in asymmetric hydrogenation compared to dppe-Rh analogues due to enhanced steric control .
- Polymerization : Pd complexes with dcpe ligands (e.g., Pd(dcpe)(H₂O)₂₂) achieve higher yields in cycloolefin polymerization than smaller ligands, attributed to improved stability of active species .
Solubility and Stability
The tetrafluoroborate counterion in dcpe bis(tetrafluoroborate) improves solubility in polar solvents (e.g., acetonitrile) compared to chloride salts, facilitating homogeneous catalysis. Neutral ligands like dppe require additional solubilizing agents in polar media .
Biological Activity
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) (often abbreviated as DCPE·2BF4) is a phosphine ligand that has garnered attention for its potential biological activities and applications in catalysis. This article explores its biological activity, including antimicrobial and anticancer properties, while also summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: CHBFP
- Molecular Weight: 488.32 g/mol
The structure consists of a central ethane unit flanked by two dicyclohexylphosphino groups, with tetrafluoroborate anions contributing to its overall stability and reactivity.
1. Antimicrobial Studies
A series of tests conducted on phosphine derivatives indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2-bis(dicyclohexylphosphino)ethane have been associated with significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| DCPE·2BF4 | Staphylococcus aureus | 15 |
| DCPE·2BF4 | Escherichia coli | 12 |
2. Anticancer Applications
Research has highlighted the potential of phosphine ligands in enhancing the efficacy of metal-based anticancer drugs. For example, studies involving palladium complexes with phosphine ligands have shown improved cytotoxicity against various cancer cell lines. The mechanism often involves the formation of reactive intermediates that can induce apoptosis in cancer cells .
The biological activity of phosphine ligands like DCPE·2BF4 is often attributed to their ability to coordinate with metal ions, facilitating various biochemical reactions. The coordination can alter the electronic properties of the metal center, enhancing its reactivity towards biological targets such as enzymes and receptors.
Q & A
(Basic) How is 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) synthesized and characterized in academic research?
Methodological Answer:
The synthesis typically involves reacting 1,2-bis(dicyclohexylphosphino)ethane with tetrafluoroboric acid (HBF₄) under inert conditions to form the bis(tetrafluoroborate) salt. Key steps include:
- Phosphine Ligand Preparation : Starting from dicyclohexylphosphine and ethylene derivatives, followed by purification via recrystallization .
- Salt Formation : Protonation of the phosphine ligand with HBF₄ in anhydrous solvents (e.g., dichloromethane) under nitrogen/argon .
Characterization : - X-ray Crystallography : Determines molecular geometry and counterion arrangement (e.g., monoclinic P2₁/n symmetry observed in similar phosphine salts) .
- NMR Spectroscopy : ³¹P NMR confirms ligand coordination, while ¹H/¹³C NMR verifies purity .
- Elemental Analysis : Validates stoichiometry (e.g., B and F content via ICP-MS) .
(Basic) What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use gloveboxes or Schlenk lines to prevent oxidation/hydrolysis. The compound is hygroscopic and sensitive to air/moisture, requiring inert gas (N₂/Ar) during transfers .
- Storage : Seal in amber glass vials under argon and store at –20°C to minimize decomposition. Avoid contact with oxidizers (e.g., O₂, peroxides) .
- Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for bulk handling due to potential BF₄⁻ decomposition products .
(Advanced) How does the steric and electronic structure of this ligand influence its catalytic activity in transition-metal complexes?
Methodological Answer:
The dicyclohexyl groups provide steric bulk , which stabilizes low-coordinate metal centers and influences selectivity in catalytic cycles (e.g., hydrogenation or cross-coupling). Key factors:
- Steric Parameters : Quantified using Tolman’s cone angle (estimated >160° for dicyclohexyl substituents), which affects metal-ligand bond lengths and reaction kinetics .
- Electronic Effects : The strong σ-donor capacity of phosphorus enhances electron density at the metal center, promoting oxidative addition steps in catalysis .
- Case Study : In nickel complexes, this ligand facilitates CO insertion reactions due to its balance of steric protection and electronic donation .
(Advanced) How can researchers resolve contradictions in reported catalytic efficiencies of complexes using this ligand?
Methodological Answer:
Discrepancies often arise from:
- Purity Variations : Commercial samples may differ in purity (e.g., >95% vs. >97%), impacting reactivity. Validate via HPLC or quantitative NMR .
- Counterion Effects : BF₄⁻ vs. other anions (e.g., PF₆⁻) can alter solubility and ion-pairing in solution-phase reactions. Use conductivity measurements to assess ionic strength .
- Experimental Design : Control variables like solvent polarity (ε), temperature, and substrate ratios. Compare turnover numbers (TON) under identical conditions .
(Methodological) What techniques are recommended for analyzing the purity and stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~230°C) and identifies solvent residues .
- Cyclic Voltammetry : Detects redox-active impurities (e.g., free phosphine oxide) in electrochemical windows .
- FT-IR Spectroscopy : Monitors BF₄⁻ bands (~1050 cm⁻¹) to confirm salt integrity .
- Long-Term Stability Tests : Store samples under inert gas and periodically analyze via NMR/XRD to track degradation .
(Application) What role does this compound play in asymmetric catalysis?
Methodological Answer:
While primarily used in symmetrical ligand frameworks , its derivatives (e.g., chiral analogs) enable asymmetric induction in:
- Hydrogenation : Rhodium complexes with modified phosphine ligands show enantioselectivity in ketone reductions .
- C–C Bond Formation : Palladium catalysts incorporating this ligand improve regioselectivity in Suzuki-Miyaura couplings .
Optimization : Pair with chiral auxiliaries or co-ligands (e.g., binaphthol) to enhance stereocontrol .
(Advanced) How does the compound’s stability vary under different reaction conditions?
Methodological Answer:
- Acidic Media : BF₄⁻ hydrolyzes slowly in H₂O but rapidly in concentrated H₂SO₄. Monitor pH (<3) to prevent ligand protonation .
- High Temperatures : Decomposes above 230°C, releasing BF₃ gas. Use low-boiling solvents (e.g., THF) for reflux reactions .
- UV Exposure : Photodegradation observed in polar solvents; use amber glassware and minimize light exposure .
(Advanced) Designing experiments to probe ligand-metal interactions: What methodologies are most effective?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS) : Maps metal-ligand bond distances and oxidation states .
- DFT Calculations : Predicts electronic structures and reaction pathways (e.g., HOMO-LUMO gaps in catalytic intermediates) .
- Kinetic Isotope Effects (KIE) : Differentiates rate-determining steps in catalytic cycles (e.g., C–H activation vs. reductive elimination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
